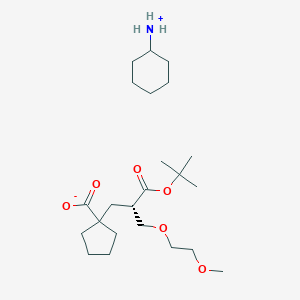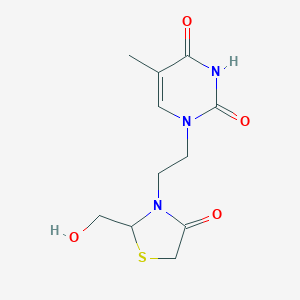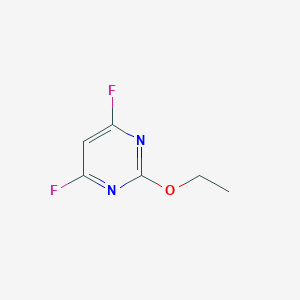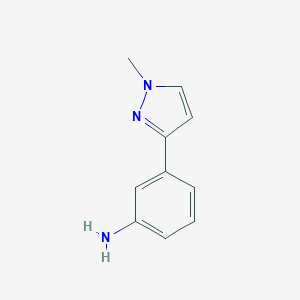![molecular formula C26H25N3O9 B062764 Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 169181-35-5](/img/structure/B62764.png)
Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a natural product found in Streptomyces with data available.
Scientific Research Applications
Conformationally Constrained Tryptophan Derivatives
Research into tryptophan derivatives, similar in structure to the compound , has focused on their use in peptide and peptoid conformation studies. For example, Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogs, which include a ring that bridges the α-carbon and the 4-position of the indole ring. This limits the conformational flexibility of the side chain, thus aiding in conformation elucidation studies (Horwell, D., Nichols, P. D., Ratcliffe, G., & Roberts, E., 1994).
Synthesis and Antiviral Activity
A study by Ivashchenko et al. (2014) on similar indole derivatives examined their synthesis and potential antiviral activity. The research involved synthesizing new substituted ethyl esters and their derivatives, testing their activity against influenza and hepatitis C viruses. It was found that most synthesized compounds were not notably active against these viruses, highlighting the importance of chemical structure in determining biological activity (Ivashchenko, A. et al., 2014).
Synthesis of Related Compounds
Various studies have focused on the synthesis of compounds related to the structure , exploring their chemical properties and potential applications. For instance, Yokoyama et al. (1991) conducted synthetic studies of indoles and related compounds, providing valuable insights into the synthesis methods and the chemical behavior of such molecules (Yokoyama, Y., Suzuki, H., Matsumoto, S., Sunaga, Y., Tani, M., & Murakami, Y., 1991).
properties
CAS RN |
169181-35-5 |
|---|---|
Product Name |
Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate |
Molecular Formula |
C26H25N3O9 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C26H25N3O9/c1-26(25(34)38-5)23(32)18-17-12(10-30)9-29(14(17)8-15(31)20(18)28-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)27-13/h6-9,27-28,30-31H,10H2,1-5H3/t26-/m1/s1 |
InChI Key |
OXYZQOYSQSPFMI-AREMUKBSSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |
SMILES |
CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |
synonyms |
Benzo1,2-b:4,3-bdipyrrole-2-carboxylic acid, 1,2,3,6-tetrahydro-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



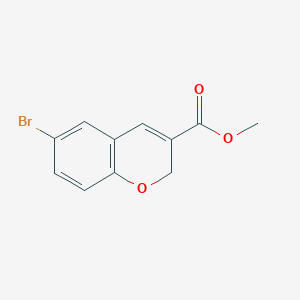

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

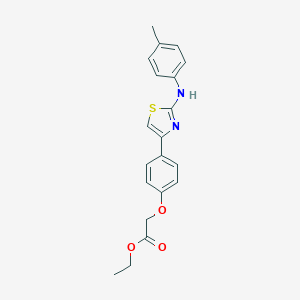

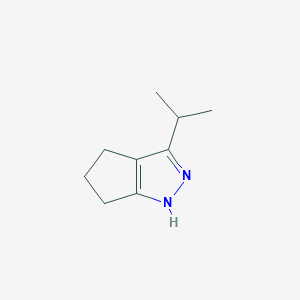
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
